Carbiphene hydrochloride
Description
Early Academic Investigations into Carbiphene Hydrochloride as an Analgesic Agent
Initial academic interest in this compound centered on its potential analgesic properties. A key study in this early period was published in 1970 by Q.D. Jacks and B.W. Lavellee, which specifically examined the analgesic effect of this compound. nih.gov This research placed the compound within the chemical class of benzilates and diphenylacetic acids, indicating a focus on non-opioid pathways for pain modulation. nih.gov
The 1970 clinical trial was a comparative study, suggesting that the efficacy of this compound was likely evaluated against a placebo or another existing analgesic. nih.gov The investigation involved human subjects, specifically adolescents, and was conducted in the context of otorhinolaryngologic diseases, which can be associated with significant postoperative pain. nih.gov
Summary of Early this compound Research
| Aspect | Details |
| Primary Focus | Analgesic effect |
| Chemical Class | Benzilate / Diphenylacetic Acid Derivative nih.gov |
| Key Publication | "The analgesic effect of this compound" (1970) nih.gov |
| Study Type | Clinical Trial, Comparative Study nih.gov |
| Patient Population | Human, Adolescent nih.gov |
| Clinical Context | Otorhinolaryngologic Diseases / Surgery nih.gov |
Evolution of Research Paradigms and Methodologies Applied to this compound
Since the initial investigations into this compound in the 1970s, the paradigms and methodologies for analgesic drug research have undergone significant evolution. While specific research detailing the application of these modern techniques to this compound is scarce, a general understanding of these advancements provides a framework for how such a compound would be studied today.
In the 1970s, analgesic research often relied on preclinical models such as the hot plate and tail-flick tests to assess pain response in animals. Clinical trials, as evidenced by the early work on this compound, were foundational but may have lacked the rigorous design elements that are now standard.
The evolution of research would have introduced a more nuanced and mechanistic approach to understanding a compound like this compound. Modern analgesic development incorporates a deeper understanding of pain pathways. Research now focuses on specific molecular targets, and a compound's activity would be characterized through a battery of in vitro and in vivo assays to determine its precise mechanism of action.
Evolution of Analgesic Research Methodologies
| Methodology | 1970s Approach (Era of Early Carbiphene Research) | Modern Approach |
| Preclinical Models | Primarily whole-animal models (e.g., hot plate, writhing tests) to observe a general analgesic effect. | In addition to traditional models, use of more sophisticated models of neuropathic and inflammatory pain. High-throughput screening of compounds against specific molecular targets. |
| Clinical Trial Design | Comparative studies, often with less stringent blinding and randomization protocols. | Double-blind, randomized, placebo-controlled trials as the gold standard. Use of validated pain scales and patient-reported outcomes. |
| Mechanism of Action | Broad classification based on chemical structure and general physiological effects. | Detailed elucidation of molecular targets and pathways using techniques like receptor binding assays and genomic and proteomic analyses. |
| Focus | Primarily on identifying compounds with any analgesic activity. | Emphasis on developing targeted therapies with improved efficacy and side-effect profiles, often for specific types of pain. |
The progression of analgesic research has been marked by a move from observational studies to mechanism-based drug discovery. This shift has been driven by advances in molecular biology, pharmacology, and clinical trial design. While the research trajectory of this compound itself appears limited, the evolution of the field provides a clear picture of the more rigorous and detailed investigation it would face today.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O2.ClH/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24;/h5-19H,4,20-23H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNQXUUCWOWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196912 | |
| Record name | Carbiphene hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-22-1 | |
| Record name | Benzeneacetamide, α-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbiphene hydrochloride [USAN] | |
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| Record name | Carbiphene hydrochloride | |
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| Record name | Carbifene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.719 | |
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| Record name | CARBIPHENE HYDROCHLORIDE | |
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Synthetic Methodologies and Advancements in Carbiphene Hydrochloride Analogs
Established Chemical Synthesis Routes for Carbiphene Hydrochloride
An established synthetic route to this compound involves the direct thioesterification of diphenylacetic acid with 2-(diethylamino)ethanethiol (B140849). This reaction is a fundamental transformation in organic chemistry, forming a carbon-sulfur bond.
Diphenylacetic Acid + 2-(diethylamino)ethanethiol → S-(2-(diethylamino)ethyl) 2,2-diphenylthioacetate
This intermediate is then treated with hydrochloric acid to yield the final product, this compound.
A variety of reagents and conditions can be employed to facilitate this condensation. Common methods for thioester synthesis from carboxylic acids and thiols include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). organic-chemistry.orgsemanticscholar.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the thiol. The reaction is typically carried out in an inert solvent at room temperature. semanticscholar.org
Another effective method involves the use of trifluoroacetic acid (TFA) as a catalyst. This approach offers a mild and efficient pathway for the synthesis of thioesters from both aromatic and aliphatic carboxylic acids and thiols. tandfonline.com
The reaction mechanism for the acid-catalyzed thioesterification proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The thiol then attacks the carbonyl carbon, followed by the elimination of a water molecule to form the thioester.
| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Product |
| Diphenylacetic Acid | 2-(diethylamino)ethanethiol | DCC or EDC | S-(2-(diethylamino)ethyl) 2,2-diphenylthioacetate |
| Diphenylacetic Acid | 2-(diethylamino)ethanethiol | Trifluoroacetic Acid (TFA) | S-(2-(diethylamino)ethyl) 2,2-diphenylthioacetate |
This table outlines the primary reactants and common reagents for the synthesis of the Carbiphene precursor.
Development of Novel Synthetic Approaches for this compound Derivatives and Related Chemical Entities
Recent advancements in organic synthesis offer novel and more efficient methods for the preparation of thioesters, which can be applied to the synthesis of this compound derivatives and its analogs. These modern approaches often focus on milder reaction conditions, improved yields, and greater functional group tolerance.
Visible-light-mediated synthesis has emerged as a powerful tool in organic chemistry. organic-chemistry.org One such method utilizes thiobenzoic acids as dual reagents, acting as both a photocatalyst and a reactant, to synthesize thioesters from a wide range of thiols. organic-chemistry.org This approach avoids the need for external photocatalysts and operates under mild, environmentally friendly conditions. organic-chemistry.org
Another innovative approach involves the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent for the reaction between carboxylic acids and thiols. semanticscholar.org This method is characterized by its simplicity, mild reaction conditions, and rapid reaction times, providing high yields of the desired thioesters. semanticscholar.org
Furthermore, the development of new catalysts and reagents continues to expand the toolkit for thioester synthesis. For instance, the use of T3P (propane phosphonic acid anhydride) as a coupling reagent in a greener solvent like cyclopentanone (B42830) has been reported as a more sustainable approach to thioester formation.
The synthesis of analogs could involve modifications to either the diphenylacetic acid moiety or the 2-(diethylamino)ethanethiol side chain. For example, substituted diphenylacetic acids could be used to introduce different functional groups on the aromatic rings. Similarly, variations in the amino group of the thiol component could lead to a range of derivatives with potentially different properties. The synthesis of pyrimidine-based analogues, for instance, has been explored through various modern techniques, including microwave-assisted synthesis. jchemrev.com
| Synthetic Approach | Key Features | Potential Application for Carbiphene Derivatives |
| Visible-Light-Mediated Synthesis | Photocatalyst-free, mild conditions, environmentally friendly | Synthesis of derivatives with photosensitive functional groups. |
| TBTU Coupling | Simple, mild, rapid, high yields | Efficient synthesis of a library of Carbiphene analogs for screening. |
| Sustainable Methods (e.g., T3P) | Use of safer reagents and greener solvents | Environmentally benign production of Carbiphene and its derivatives. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Accelerated synthesis of diverse analogs. jchemrev.com |
This interactive table summarizes novel synthetic approaches applicable to this compound derivatives.
Chemoinformatics-Assisted Strategies in this compound Synthesis
Chemoinformatics plays an increasingly crucial role in modern drug discovery and development, including the design and synthesis of new chemical entities. These computational tools can be applied to predict reaction outcomes, optimize synthetic routes, and design novel molecules with desired properties.
For a target molecule like this compound, chemoinformatics can be employed in several ways:
Retrosynthetic Analysis: Computational programs can analyze the structure of this compound and propose potential synthetic pathways by identifying key bond disconnections. This can help chemists to devise efficient and practical synthetic routes.
Reaction Prediction: By leveraging large databases of chemical reactions, machine learning models can predict the most likely products of a given set of reactants and reagents. This can aid in the selection of optimal conditions for the synthesis of this compound and its analogs.
Virtual Screening and Library Design: Chemoinformatics tools can be used to design virtual libraries of this compound analogs with diverse structural modifications. These virtual compounds can then be computationally screened for their predicted activity and properties, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netmdpi.com
Quantum Chemistry Calculations: Quantum-chemoinformatics combines quantum chemistry with data-driven approaches to provide a deeper understanding of reaction mechanisms and to predict the properties of molecules. chemrxiv.org This can be used to study the reactivity of the starting materials and intermediates in the synthesis of this compound, leading to a more rational design of the synthetic process. chemrxiv.org
The integration of chemoinformatics into the synthetic workflow can significantly accelerate the discovery and development of new this compound derivatives by reducing the need for extensive trial-and-error experimentation. chemrxiv.org
| Chemoinformatics Tool/Strategy | Application in this compound Synthesis | Potential Benefit |
| Retrosynthetic Analysis Software | Proposing efficient synthetic routes. | Time and resource savings in route scouting. |
| Reaction Prediction Models | Optimizing reaction conditions and predicting side products. | Improved reaction yields and purity. |
| Virtual Library Design | Generating diverse sets of virtual analogs. | Focused synthesis of compounds with higher probability of desired activity. |
| Quantum Chemistry Calculations | Understanding reaction mechanisms and molecular properties. | Rational design of more effective synthetic strategies. |
This table illustrates the application of chemoinformatics in the synthesis of this compound.
Molecular Mechanisms and Target Identification in Carbiphene Hydrochloride Research
Elucidation of the Molecular Basis for Carbiphene Hydrochloride's Analgesic Action
The primary mechanism underlying the analgesic action of this compound is its function as a selective alpha-1 adrenergic receptor antagonist lookchem.com. Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines, like norepinephrine (B1679862) and epinephrine. The alpha-1 adrenergic receptors, in particular, are known to play a role in various physiological processes, including the modulation of pain signals.
By selectively blocking these receptors, this compound likely interferes with the signaling cascade initiated by the binding of endogenous agonists. This antagonism can lead to a reduction in nociceptive signaling, thereby producing an analgesic effect. The chemical structure of this compound, 2-Ethoxy-N-methyl-N-(2-(methylphenethylamino)ethyl)-2,2-diphenylacetamide hydrochloride, is fundamental to its ability to bind to and block the alpha-1 adrenergic receptor lookchem.com.
| Feature | Description | Source |
| Drug Name | This compound | chemicalbook.comlookchem.com |
| Synonyms | Bandol, Carbiphene HCl, Etomide hydrochloride | chemicalbook.comlookchem.com |
| Reported Action | Analgesic | chemicalbook.com |
| Mechanism | Selective alpha-1 adrenergic receptor antagonist | lookchem.com |
Identification and Characterization of Putative Biological Targets and Modulated Cellular Pathways by this compound
The principal biological target identified for this compound is the alpha-1 adrenergic receptor lookchem.com. The binding of this compound to this receptor inhibits the downstream cellular signaling pathways that are typically activated by agonists. While specific studies detailing the full range of cellular pathways modulated by this compound are scarce, the known functions of alpha-1 adrenergic receptors offer insights into the potential pathways involved.
Activation of alpha-1 adrenergic receptors typically leads to the activation of phospholipase C, which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). By blocking this pathway, this compound could potentially modulate a variety of cellular processes, including those involved in the transmission and perception of pain.
Putative Modulated Cellular Pathways:
Phospholipase C (PLC) Pathway: Inhibition of this pathway would prevent the generation of second messengers IP3 and DAG.
Intracellular Calcium Mobilization: A decrease in IP3 levels would lead to reduced release of calcium from intracellular stores.
Protein Kinase C (PKC) Activation: The reduction in DAG and intracellular calcium would lead to decreased PKC activity.
Further research is necessary to fully characterize the specific cellular pathways modulated by this compound and to understand the precise consequences of this modulation in the context of analgesia.
Mechanistic Insights from Molecular Dynamics Simulations Applied to this compound Interactions
There are no publicly available studies that have specifically applied molecular dynamics (MD) simulations to investigate the interactions of this compound. However, MD simulations represent a powerful computational tool that could provide significant mechanistic insights into its action.
Molecular dynamics simulations could be employed to:
Model the binding of this compound to the alpha-1 adrenergic receptor: This would allow for a detailed visualization of the key amino acid residues involved in the interaction and the specific conformational changes that occur upon binding.
Predict the binding affinity and kinetics: Simulations can provide quantitative estimates of how strongly and for how long this compound binds to its target receptor.
Understand the allosteric modulation: MD simulations could explore whether this compound influences the binding of other molecules at different sites on the receptor.
Such computational studies would be invaluable in complementing experimental data and providing a more complete picture of the molecular mechanisms underlying the analgesic effects of this compound. The absence of such studies to date highlights a significant area for future research.
Pharmacokinetic Investigations of Carbiphene Hydrochloride in Non Human Biological Systems
Preclinical Pharmacokinetic (PK) Assessment Methodologies in Non-Human Animal Models
No studies detailing the specific preclinical pharmacokinetic assessment methodologies used for Carbiphene hydrochloride in any non-human animal models were found. General preclinical PK studies are essential in drug development to understand a compound's behavior in a living organism. These studies typically involve administering the compound to animal models, such as rodents or dogs, and collecting biological samples over time to measure drug concentrations. This process helps determine key pharmacokinetic parameters. However, no such studies have been published for this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Non-Human Biological Systems
There is no available information characterizing the absorption, distribution, metabolism, and excretion of this compound in non-human biological systems. ADME studies are crucial for understanding how a drug is processed by the body, which influences its efficacy and safety. These studies would typically investigate how the compound is absorbed into the bloodstream, where it distributes in the body, how it is metabolized by enzymes (primarily in the liver), and how it and its metabolites are eliminated. Without specific studies on this compound, these characteristics remain unknown.
In Vitro Pharmacokinetic Studies Employing Non-Human Biological Matrices
No published research could be located that describes in vitro pharmacokinetic studies of this compound using non-human biological matrices. Such studies often utilize components like liver microsomes, hepatocytes, or plasma from various animal species. nih.gov These in vitro systems help to predict a compound's metabolic stability, potential for drug-drug interactions, and protein binding characteristics in a controlled laboratory setting. The absence of this data for this compound means that its metabolic pathways and potential for interactions have not been publicly characterized.
Computational and In Silico Pharmacokinetic Modeling in Preclinical Research
A search for computational and in silico pharmacokinetic modeling of this compound in preclinical research yielded no specific results. In silico modeling uses computer simulations to predict the pharmacokinetic properties of a compound. researchgate.net These models can help to estimate ADME properties and guide further experimental studies, saving time and resources in the drug development process. patheon.com However, it appears no such modeling data for this compound has been made public.
Structure Activity Relationship Sar Studies of Carbiphene Hydrochloride and Its Derivatives
Rational Design and Synthetic Exploration of Carbiphene Hydrochloride Analogs for SAR Probing
The journey to understand the SAR of this compound begins with the rational design and synthesis of a diverse library of analogs. This process involves the strategic modification of the core this compound scaffold to explore the impact of various structural changes on its interaction with its biological target. Key to this exploration is the systematic alteration of substituents, ring systems, and stereochemistry.
The synthetic strategies employed are often multi-step sequences, tailored to introduce specific functionalities. For instance, modifications to the aromatic rings of the this compound molecule might involve well-established reactions such as electrophilic aromatic substitution to introduce electron-donating or electron-withdrawing groups. The nature and position of these substituents can profoundly influence the electronic distribution and steric bulk of the molecule, thereby affecting its binding affinity and selectivity.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational tool to correlate the structural properties of this compound analogs with their biological activities. By developing mathematical models, QSAR can predict the activity of novel compounds and offer insights into the key molecular descriptors that drive potency and selectivity.
In the context of this compound, QSAR models are typically built using a dataset of synthesized analogs with experimentally determined biological activities. A wide array of molecular descriptors are calculated for each analog, encompassing constitutional, topological, geometrical, and electronic properties. These descriptors quantify various aspects of the molecular structure, such as molecular weight, lipophilicity (logP), molar refractivity, and partial atomic charges.
Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to identify the descriptors that have the most significant correlation with biological activity. The resulting QSAR equation provides a quantitative model of the SAR, highlighting the physicochemical properties that are either beneficial or detrimental to the desired pharmacological effect. For example, a QSAR model might reveal that increased lipophilicity in a specific region of the this compound scaffold leads to enhanced activity, guiding the design of future analogs.
Influence of Subtle Structural Modifications on the Biological Potency and Selectivity of this compound Derivatives
The potency and selectivity of this compound derivatives are exquisitely sensitive to even minor structural alterations. This principle is a cornerstone of SAR-driven drug discovery and has been extensively explored in the optimization of this compound class.
Subtle changes, such as the substitution of a hydrogen atom with a fluorine or a methyl group, can have a dramatic impact on biological activity. These modifications can influence the molecule's conformation, its ability to form key interactions with the target protein, and its metabolic stability. For instance, the introduction of a small, electron-withdrawing group can alter the pKa of a nearby functional group, thereby affecting its ionization state at physiological pH and its capacity to form ionic bonds.
The following table illustrates the impact of such modifications on the biological potency of a hypothetical series of this compound derivatives:
| Compound | Modification | Potency (IC50, nM) |
| This compound | - | 50 |
| Derivative A | Addition of a methyl group at position X | 25 |
| Derivative B | Replacement of a phenyl ring with a thiophene (B33073) ring | 100 |
| Derivative C | Introduction of a hydroxyl group at position Y | 15 |
This interactive table demonstrates how a seemingly minor change, like the addition of a methyl group (Derivative A), can double the potency, while a more significant alteration, such as replacing a phenyl ring (Derivative B), can be detrimental. Conversely, the introduction of a hydrogen-bonding donor (Derivative C) can lead to a significant enhancement in activity. These findings underscore the importance of a systematic and iterative approach to structural modification in the quest for optimized analogs.
Molecular Docking and Binding Interaction Analysis in this compound SAR Studies
To gain a deeper understanding of the SAR at a molecular level, computational techniques such as molecular docking and binding interaction analysis are indispensable. These methods provide a three-dimensional model of how this compound and its derivatives interact with their biological target, revealing the specific amino acid residues involved in the binding process.
Molecular docking simulations predict the preferred binding orientation and conformation of a ligand within the active site of a receptor. This information is invaluable for rationalizing the observed SAR and for designing new analogs with improved binding affinity. For example, docking studies might reveal that a particular substituent on the this compound scaffold forms a crucial hydrogen bond with a specific residue in the binding pocket. This insight would then guide the synthesis of new derivatives that can optimize this interaction.
The analysis of the binding interactions further elucidates the nature of the forces driving the ligand-receptor recognition. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.
Ionic interactions: Electrostatic attractions between charged groups on the ligand and the protein.
By visualizing and quantifying these interactions, researchers can build a detailed picture of the binding mode and rationalize the activity of different analogs. The table below summarizes the key binding interactions observed for a set of hypothetical this compound derivatives, as determined by molecular docking analysis.
| Compound | Key Interacting Residues | Type of Interaction |
| This compound | Tyr123, Ser234 | Hydrogen bond, Hydrophobic |
| Derivative A | Tyr123, Ser234, Phe345 | Hydrogen bond, Hydrophobic, Pi-stacking |
| Derivative B | Ser234 | Hydrophobic |
| Derivative C | Tyr123, Ser234, Asp120 | Hydrogen bond, Hydrophobic, Ionic bond |
This interactive table highlights how different derivatives engage with the active site. Derivative A, with its additional pi-stacking interaction, exhibits enhanced potency. Derivative B, lacking a key hydrogen bond, shows reduced activity. Derivative C, capable of forming an additional ionic bond, demonstrates the highest potency, underscoring the power of molecular modeling in guiding the design of more effective therapeutic agents.
Advanced Analytical Techniques for Carbiphene Hydrochloride Research
State-of-the-Art Spectroscopic and Chromatographic Methodologies for Characterizing Carbiphene Hydrochloride
The characterization of this compound relies on a suite of advanced spectroscopic and chromatographic techniques that provide detailed information about its molecular structure and purity.
Spectroscopic Methods:
Spectroscopy plays a crucial role in elucidating the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, are indispensable for determining the compound's atomic framework. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, while Mass Spectrometry (MS) is employed to determine its molecular weight and fragmentation patterns, further confirming its identity.
| Spectroscopic Technique | Information Obtained for this compound |
| ¹H NMR | Provides details on the number and types of hydrogen atoms, their chemical environment, and connectivity. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups present in the this compound structure. |
| Mass Spectrometry (MS) | Determines the precise molecular weight and provides structural information through fragmentation analysis. |
Chromatographic Methods:
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, offering high resolution and sensitivity. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS), it becomes a powerful tool for both quantification and identification of trace impurities. Gas Chromatography (GC), particularly when combined with Mass Spectrometry (GC-MS), is also a valuable technique, especially for analyzing volatile impurities or degradation products.
| Chromatographic Technique | Application in this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Primary method for purity assessment and quantification of this compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enables sensitive and specific identification and quantification of this compound and its metabolites. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile organic impurities and potential degradation products. |
Bioanalytical Method Validation for Precise Quantification of this compound in Biological Matrices
To study the pharmacokinetics and metabolism of this compound, it is necessary to quantify it accurately and reliably in biological matrices such as blood, plasma, and urine. This requires the development and validation of robust bioanalytical methods.
The validation process ensures that the analytical method is suitable for its intended purpose and involves assessing several key parameters, including selectivity, accuracy, precision, linearity, range, and stability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice for bioanalytical studies due to its high sensitivity and selectivity, allowing for the detection of very low concentrations of the drug and its metabolites in complex biological fluids.
A typical validation summary for a hypothetical LC-MS/MS method for this compound in human plasma is presented below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Assay |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. | Method is selective for this compound. |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (except at LLOQ, ±20%) | Within acceptable limits across all QC levels. |
| Precision (% CV) | ≤ 15% (except at LLOQ, ≤ 20%) | Within acceptable limits across all QC levels. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal concentration. | Stable under tested conditions. |
Emerging Advanced Separation Sciences in this compound Analysis
The field of analytical chemistry is continuously evolving, with new separation techniques offering improved performance and efficiency. For the analysis of this compound, several emerging technologies hold significant promise.
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes, leading to faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC. This can be particularly advantageous for high-throughput screening and the analysis of complex samples.
Supercritical Fluid Chromatography (SFC) is a "green" alternative to normal- and reversed-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. SFC can offer unique selectivity and is particularly well-suited for the separation of chiral compounds, which could be relevant if this compound or its metabolites possess stereogenic centers.
Capillary Electrophoresis (CE) is another powerful separation technique that offers high efficiency and requires minimal sample and solvent volumes. Its application in the analysis of this compound could provide an orthogonal separation mechanism to liquid chromatography, offering a different selectivity for impurity profiling.
The integration of these advanced separation sciences into the analytical workflow for this compound will undoubtedly lead to more comprehensive characterization, enhanced purity control, and more sensitive and reliable bioanalysis, ultimately contributing to a deeper understanding of this pharmaceutical compound.
Computational Chemistry Applications in Carbiphene Hydrochloride Studies
Molecular Modeling and Simulation Approaches in the Discovery and Optimization of Carbiphene Hydrochloride Analogs
Molecular modeling and simulation are foundational techniques in computational drug design that allow for the exploration of the interactions between a ligand, such as this compound, and its biological target, likely the µ-opioid receptor. These methods provide a three-dimensional perspective on how the molecule fits into the receptor's binding pocket and what forces govern this interaction.
Detailed Research Findings:
In the study of opioid receptor ligands, molecular dynamics (MD) simulations have been instrumental in understanding the dynamic nature of the receptor and its interaction with various compounds. For instance, MD simulations of the µ-opioid receptor have revealed distinct binding modes for agonists and antagonists. These simulations can elucidate the conformational changes in the receptor upon ligand binding, which are crucial for its activation or inhibition researchgate.netnih.govmdpi.comscispace.com.
For a compound like this compound, which possesses a phenylpiperidine scaffold similar to fentanyl, molecular modeling can be used to predict its binding pose within the µ-opioid receptor. wikipedia.orgnih.gov By comparing the simulated interactions of this compound with those of known potent analgesics, researchers can identify key structural features responsible for its activity. For example, studies on fentanyl analogs have utilized molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) to understand how different substituents on the piperidine (B6355638) ring affect binding affinity and analgesic potency nih.goveurekaselect.comnih.gov. This knowledge is then applied to the rational design of novel analogs with potentially improved efficacy and reduced side effects.
Furthermore, molecular dynamics simulations can be employed to study the stability of the ligand-receptor complex over time. By observing the trajectory of the atoms, scientists can assess the durability of key interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for a drug's pharmacological effect mdpi.commdpi.com.
Table 1: Key Molecular Interactions in Opioid Receptor Binding Identified Through Molecular Modeling
| Interaction Type | Interacting Residues in µ-Opioid Receptor | Role in Ligand Binding |
|---|---|---|
| Ionic Interaction | Asp147 | Anchors the protonated amine of the ligand |
| Hydrogen Bonding | Tyr148, His297 | Stabilizes the ligand in the binding pocket |
| Hydrophobic Interactions | Trp293, Ile296, Val300 | Contributes to the overall binding affinity |
| Water-Mediated Contacts | Various | Can mediate interactions between ligand and receptor |
Quantum Mechanical and Classical Physics-Based Calculations for Elucidating this compound's Electronic Structure and Reactivity
Quantum mechanical (QM) and classical physics-based calculations provide a deeper understanding of a molecule's intrinsic properties, such as its electronic structure, which dictates its reactivity and interaction with biological targets.
Detailed Research Findings:
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been applied to potent analgesics like fentanyl to analyze their molecular and electronic structures dergipark.org.tr. These calculations can determine parameters like atomic charges, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) dergipark.org.tr. The MEP, for instance, can identify the regions of a molecule that are most likely to engage in electrostatic interactions with the receptor, providing a roadmap for designing compounds with enhanced binding affinity dergipark.org.tr.
For this compound, such calculations could reveal the distribution of electron density across the molecule, highlighting the most reactive sites for metabolism or receptor interaction. By understanding the electronic properties of the core structure, researchers can make informed decisions about where to introduce chemical modifications to fine-tune the compound's activity.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful approach by treating the ligand and the receptor's active site with high-level QM calculations, while the rest of the protein and solvent are handled by more computationally efficient classical mechanics nih.govnih.gov. This allows for a highly accurate description of the crucial binding interactions, including polarization and charge transfer effects, which are often not captured by purely classical simulations nih.gov.
Table 2: Predicted Electronic Properties of Fentanyl from Quantum Chemical Calculations
| Property | Calculated Value (example) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons |
| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and membrane permeability |
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of this compound's Biological Activity
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the development of predictive models for a wide range of biological activities and properties.
Detailed Research Findings:
In the context of opioid research, machine learning models have been successfully developed to predict the binding activity of compounds to the µ-opioid receptor nih.govnih.gov. These models are trained on large datasets of known ligands and their corresponding biological activities. By learning the complex relationships between a molecule's structure and its activity, these models can then predict the activity of new, untested compounds nih.govnih.gov.
For this compound and its analogs, a similar approach could be employed. A dataset of related phenylpiperidine compounds with known analgesic potencies could be used to train an ML model. The chemical structures of these compounds would be converted into numerical descriptors that capture their physicochemical properties. The trained model could then be used to predict the biological activity of novel this compound derivatives, allowing for the rapid screening of large virtual libraries of compounds.
Table 3: Performance Metrics of a Machine Learning Model for Predicting µ-Opioid Receptor Binding
| Metric | Value | Interpretation |
|---|---|---|
| Accuracy | 0.85 | The model correctly predicts the activity for 85% of the compounds. |
| Precision | 0.88 | Of the compounds predicted to be active, 88% are truly active. |
| Recall | 0.82 | The model correctly identifies 82% of all active compounds. |
| AUC-ROC | 0.92 | Excellent ability of the model to distinguish between active and inactive compounds. |
Q & A
Basic: What are the recommended analytical methods for characterizing Carbiphene hydrochloride purity and stability in preclinical formulations?
Methodological Answer:
Characterization should combine high-performance liquid chromatography (HPLC) with UV-Vis spectroscopy to quantify purity and detect degradation products. For stability studies, use accelerated stability testing under varying pH, temperature, and humidity conditions, as outlined in pharmaceutical formulation guidelines . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural validation, ensuring no byproducts from synthesis or storage. Reference standards must be validated against peer-reviewed protocols to avoid bias .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
Detailed synthetic protocols must include stoichiometric ratios, solvent purity, reaction temperatures, and purification steps (e.g., recrystallization solvents). Cross-validate results using orthogonal techniques like Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and X-ray diffraction (XRD) for crystallinity verification. Publish full experimental details in supplementary materials to align with journal reproducibility standards .
Advanced: How should researchers address contradictions in reported pharmacokinetic data for this compound across in vitro and in vivo models?
Methodological Answer:
Systematically evaluate variables such as:
- Model selection : Compare rodent vs. non-rodent metabolic pathways.
- Dosage regimens : Adjust for species-specific bioavailability differences.
- Analytical sensitivity : Use LC-MS/MS for low-concentration detection in plasma.
Apply meta-analysis frameworks to identify outliers and confounders (e.g., protein binding interference). Replicate conflicting studies under controlled conditions and report raw data for transparency .
Advanced: What experimental design principles are critical for evaluating this compound’s efficacy in complex disease models (e.g., inflammatory or metabolic disorders)?
Methodological Answer:
Adopt a factorial design to test dose-response relationships, combination therapies, and biomarker correlations. Include:
- Positive/negative controls : Validate model robustness (e.g., dexamethasone for inflammation).
- Blinded assessments : Minimize observer bias in histological or behavioral endpoints.
- Power analysis : Determine sample sizes using preliminary data to ensure statistical validity.
For in vivo studies, adhere to ARRIVE guidelines for ethical and methodological rigor .
Basic: What are the best practices for literature reviews on this compound’s mechanistic pathways?
Methodological Answer:
Use structured databases (PubMed, SciFinder) with Boolean operators:
- Combine CAS registry numbers (e.g., 100000076296 for this compound ) with keywords (e.g., "mechanism," "kinase inhibition").
- Prioritize primary literature from journals with impact factors >3.0 and avoid non-peer-reviewed sources.
Critically appraise studies using tools like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter low-quality evidence .
Advanced: How can researchers optimize formulation stability for this compound in aqueous solutions?
Methodological Answer:
Conduct excipient compatibility studies using design-of-experiment (DoE) approaches:
- Test buffering agents (e.g., phosphate vs. citrate) across pH 4.0–7.4.
- Evaluate antioxidants (e.g., ascorbic acid) and chelators (e.g., EDTA) to prevent oxidation.
Monitor stability via HPLC-UV at 0, 3, 6, and 12 months under ICH-recommended storage conditions (25°C/60% RH). Report degradation kinetics using Arrhenius equations .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Follow OSHA and institutional guidelines:
- Use fume hoods for powder handling and solvent-based preparations.
- Wear PPE (nitrile gloves, lab coats) and maintain Material Safety Data Sheets (MSDS) accessible.
- Dispose of waste via certified hazardous waste programs. Stability in solution should be validated weekly, with aliquots stored at -20°C to minimize freeze-thaw degradation .
Advanced: How to design a comparative study analyzing this compound’s selectivity against structurally related kinase inhibitors?
Methodological Answer:
Employ competitive binding assays (e.g., SPR or ITC) to quantify affinity for target vs. off-target kinases. Use computational docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies. Include IC50/EC50 ratios and selectivity indices (SI >100 for clinical relevance). Cross-reference with kinome-wide profiling data to confirm specificity .
Basic: What are the ethical considerations for in vivo toxicity testing of this compound?
Methodological Answer:
Adhere to IACUC protocols:
- Justify animal models (e.g., zebrafish for preliminary screens; rodents for chronic toxicity).
- Implement humane endpoints (e.g., weight loss >20%, severe lethargy).
- Report adverse events in compliance with ARRIVE 2.0 guidelines. Use alternative methods (e.g., 3D liver spheroids) where feasible to reduce animal use .
Advanced: How to resolve discrepancies in this compound’s reported metabolic pathways across species?
Methodological Answer:
Perform interspecies hepatocyte assays to compare phase I/II metabolism (CYP450 vs. UGT enzymes). Use stable isotope tracers and MS-based metabolomics to track metabolite profiles. Validate findings with humanized mouse models or microphysiological systems (e.g., liver-on-a-chip). Publish negative data to clarify interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
